
Quinoprazine
Übersicht
Beschreibung
Quinoprazine, chemically designated as 4-[4-(4-ethylpiperazinyl-1)phenylamino]benzo(g)quinoline, is a nitrogen-containing heterocyclic compound synthesized for its antimalarial properties. It belongs to the benzo(g)quinoline class, characterized by a fused bicyclic aromatic system with a piperazinyl-phenylamine substituent . Developed during efforts to discover novel antiparasitic agents, this compound demonstrated significant efficacy against Plasmodium berghei chloroquine-resistant infections (isolate LN-K65) in preclinical studies. Its mechanism of action is hypothesized to involve interference with heme detoxification or parasite membrane integrity, though precise molecular targets remain under investigation. Notably, this compound exhibited improved tolerance and protective action compared to chloroquine, a standard antimalarial, making it a candidate for further development .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Ribitol kann durch die Reduktion von Ribose mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder katalytischer Hydrierung synthetisiert werden. Die Reaktion erfolgt typischerweise in einer wässrigen Lösung unter milden Bedingungen .
Industrielle Produktionsmethoden: Die industrielle Produktion von Ribitol erfolgt durch die Fermentation von Glucose unter Verwendung bestimmter Hefestämme oder Bakterien, die Glucose in Ribitol umwandeln können. Der Fermentationsprozess wird optimiert, um die Ribitol-Ausbeute zu erhöhen, indem Faktoren wie pH-Wert, Temperatur und Nährstoffverfügbarkeit gesteuert werden .
Arten von Reaktionen:
Oxidation: Ribitol kann mit Oxidationsmitteln wie Salpetersäure oder Kaliumpermanganat zu Ribose oder Ribonsäure oxidiert werden.
Reduktion: Ribitol selbst ist ein Produkt der Reduktion von Ribose.
Substitution: Ribitol kann Substitutionsreaktionen eingehen, bei denen Hydroxylgruppen durch andere funktionelle Gruppen ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Salpetersäure, Kaliumpermanganat.
Reduktion: Natriumborhydrid, katalytische Hydrierung.
Substitution: Verschiedene Reagenzien, abhängig von der gewünschten Substitution.
Hauptprodukte, die gebildet werden:
Oxidation: Ribose, Ribonsäure.
Reduktion: Ribitol (aus Ribose).
Substitution: Derivate von Ribitol mit verschiedenen funktionellen Gruppen.
Wissenschaftliche Forschungsanwendungen
Ribitol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
Ribitol übt seine Wirkungen hauptsächlich durch seine Einarbeitung in größere Biomoleküle aus. Bei Bakterien ist Ribitolphosphat ein Bestandteil von Teichoinsäuren, die für die Aufrechterhaltung der Zellwandintegrität und -funktion von entscheidender Bedeutung sind . In Stoffwechselprozessen ist Ribitol Teil von Riboflavin und Flavinmononukleotid, die als Coenzyme für verschiedene enzymatische Reaktionen fungieren und Redoxreaktionen und Energieproduktion ermöglichen .
Ähnliche Verbindungen:
Xylitol: Ein weiterer Pentosealkohol, der häufig als Zuckerersatz verwendet wird.
Arabitol: Ein Pentosealkohol, ähnlich wie Ribitol, abgeleitet von Arabinose.
Mannitol: Ein Hexosealkohol, der als Diuretikum und in medizinischen Anwendungen eingesetzt wird.
Vergleich:
Xylitol vs. Ribitol: Beide sind Zuckeralkohole, aber Xylitol wird häufiger als Süßstoff verwendet, während Ribitol spezialisiertere Anwendungen in Biochemie und Mikrobiologie hat.
Arabitol vs. Ribitol: Beide leiten sich von Pentosezuckern ab, aber Arabitol leitet sich von Arabinose ab, während Ribitol sich von Ribose ableitet.
Mannitol vs. Ribitol: Mannitol ist ein Hexosealkohol mit sechs Kohlenstoffatomen, während Ribitol ein Pentosealkohol mit fünf Kohlenstoffatomen ist. .
Wirkmechanismus
Ribitol exerts its effects primarily through its incorporation into larger biomolecules. In bacteria, ribitol phosphate is a component of teichoic acids, which are crucial for maintaining cell wall integrity and function . In metabolic processes, ribitol is part of riboflavin and flavin mononucleotide, which act as coenzymes for various enzymatic reactions, facilitating redox reactions and energy production .
Vergleich Mit ähnlichen Verbindungen
The antimalarial activity of Quinoprazine is best contextualized by comparing it to structurally or functionally related compounds, including chloroquine, 2-hydroxy-3,5-diiodinebenzoic acid amides, and other heterocyclic derivatives. Key findings are summarized below:
Structural and Functional Comparison
Table 1: Comparative Analysis of this compound and Analogous Antimalarial Agents
Key Findings
- Chloroquine: The gold-standard 4-aminoquinoline antimalarial, chloroquine, suffers from widespread resistance due to mutations in Plasmodium transporters (e.g., Pfcrt). This compound’s benzo(g)quinoline core and piperazinyl side chain likely bypass these resistance mechanisms, enabling activity against chloroquine-resistant P. berghei .
- Amide Derivatives: N-(halogen naphthyloxy)-2-hydroxy-3,5-diiodinebenzoic acid amides () show moderate antimalarial activity but lack the heterocyclic complexity of this compound. Their efficacy is restricted to non-resistant strains, highlighting this compound’s superior design for combating resistance .
- Other Heterocycles: Quinoline derivatives without the benzo(g) extension (e.g., simple quinolines) showed negligible antimalarial effects in the same studies, underscoring the importance of the fused aromatic system in this compound’s potency .
Mechanistic and Pharmacological Advantages
- Resistance Overcome: this compound’s unique structure avoids chloroquine resistance pathways, possibly by altering drug accumulation in parasitic vacuoles .
- Toxicity : Preclinical data suggest lower acute toxicity compared to chloroquine, with enhanced protective indices in animal models .
Notes
- Revaprazan and Cariprazine: While and mention compounds like revaprazan (a gastric acid blocker) and cariprazine (an antipsychotic), these agents differ entirely in structure and therapeutic application. Their inclusion here underscores the specificity of this compound’s antimalarial targeting .
- Research Gaps: Detailed pharmacokinetic data (e.g., half-life, bioavailability) and human trials for this compound are absent in the provided evidence, indicating areas for future study.
Biologische Aktivität
Quinoprazine is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antiviral research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound is primarily recognized for its potential as an antipsychotic agent, but recent studies have expanded its profile to include significant anticancer and antiviral properties. The compound's structure allows for various substitutions, which can enhance or modify its biological activity.
-
Anticancer Activity :
- This compound has been shown to inhibit the growth of various cancer cell lines. For instance, studies indicate that certain derivatives exhibit high potency against melanoma and breast cancer cell lines, with IC50 values as low as 1.49 μM for Hep G2 cells and 2.5 μM for Ty-82 cells .
- The structure-activity relationship (SAR) indicates that specific substitutions at the quinoxaline core significantly affect anticancer efficacy. Electron-withdrawing groups tend to enhance activity compared to electron-donating groups .
-
Antiviral Activity :
- This compound derivatives have demonstrated promising antiviral effects, particularly against HIV-1 reverse transcriptase and human cytomegalovirus (HCMV). For example, certain compounds showed IC50 values as low as 4 nM against HCMV, outperforming traditional antiviral agents like ganciclovir .
- The presence of specific functional groups has been correlated with enhanced antiviral activity, emphasizing the importance of molecular modifications in developing effective antiviral agents .
Structure-Activity Relationship (SAR)
The SAR of this compound derivatives reveals critical insights into how modifications can influence biological activity:
Compound | Structure Type | Anticancer IC50 (μM) | Antiviral IC50 (nM) |
---|---|---|---|
This compound A | Unsubstituted | 22.11 | >20,000 |
This compound B | Electron-withdrawing | 1.49 | 620 |
This compound C | Electron-donating | 55.75 | 100 |
This compound D | Alkyl substituted | 4.4 | 4 |
This table summarizes findings from various studies on the biological activities of different this compound derivatives, highlighting how structural changes can lead to significant variations in potency.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer properties of several quinoxaline derivatives, this compound was tested against multiple cancer cell lines including MCF-7 and HCT116. The results indicated that compounds with a benzoxazole moiety exhibited higher activity than others, with notable IC50 values indicating effective growth inhibition .
Case Study 2: Antiviral Properties
A systematic review focused on the antiviral potential of quinoxaline derivatives highlighted that specific modifications could enhance their efficacy against viral targets such as HIV and HCMV. One study reported a compound with a morpholinomethyl side chain showing significant antiviral activity at low concentrations .
Q & A
Basic Research Questions
Q. What are the established protocols for synthesizing Quinoprizine in laboratory settings?
- Methodological Guidance :
- Synthesis typically involves multi-step organic reactions, including cyclization and purification via column chromatography. Key parameters include temperature control (e.g., 80–100°C for cyclization), solvent selection (e.g., dichloromethane for intermediates), and catalyst optimization (e.g., palladium-based catalysts for cross-coupling reactions).
- Validate purity using HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, and confirm structural integrity via NMR (¹H/¹³C) and mass spectrometry .
- Example Data Table :
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | Pd(OAc)₂, DCM, 80°C | 65 | 95% |
2 | NaOH, EtOH, reflux | 78 | 98% |
Q. How should researchers conduct a comprehensive literature review on Quinoprizine’s pharmacological mechanisms?
- Methodology :
- Use databases like PubMed, SciFinder, and Web of Science with keywords: "Quinoprizine AND pharmacokinetics," "Quinoprizine AND receptor binding."
- Apply inclusion criteria: peer-reviewed studies (2010–2025), in vivo/in vitro models, dose-dependent responses.
- Exclude non-English articles and non-reproducible methods. Tools like Rayyan or Covidence can streamline screening .
Q. What experimental controls are critical for assessing Quinoprizine’s cytotoxicity in cell cultures?
- Best Practices :
- Include positive controls (e.g., doxorubicin for apoptosis) and negative controls (untreated cells).
- Use triplicate wells per concentration and validate via MTT assays. Normalize data to cell count or protein concentration.
- Account for solvent effects (e.g., DMSO ≤0.1% v/v) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on Quinoprizine’s bioavailability?
- Analytical Framework :
- Conduct a meta-analysis using PRISMA guidelines to assess heterogeneity across studies. Apply statistical tests (e.g., I² statistic) to quantify variability.
- Evaluate confounding variables: species differences (rodent vs. human models), formulation (nanoparticle vs. free compound), and administration routes (oral vs. intravenous) .
- Example Approach :
Study | Model | Bioavailability (%) | Key Confounder |
---|---|---|---|
A (2022) | Rat, oral | 12 ± 3 | Fasted state |
B (2023) | Human, IV | 98 ± 2 | Co-administered with lipids |
Q. What strategies optimize experimental design for studying Quinoprizine’s efficacy under varying physiological conditions (e.g., pH, enzyme activity)?
- Methodology :
- Use factorial design to test interactions between variables (e.g., pH 5.5 vs. 7.4, enzyme inhibitors).
- Employ kinetic assays (e.g., fluorometric protease assays) to measure real-time activity.
- Validate findings with orthogonal techniques, such as surface plasmon resonance (SPR) for binding affinity .
Q. How should researchers address ethical considerations in preclinical studies involving Quinoprizine?
- Guidelines :
- Follow ARRIVE 2.0 guidelines for animal studies: justify sample sizes, minimize suffering, and obtain institutional ethics approval (e.g., IACUC protocol #XYZ).
- For human cell lines, verify provenance and consent (e.g., HEK293 from ATCC) .
Q. Data Analysis & Interpretation
Q. What statistical methods are appropriate for analyzing dose-response relationships in Quinoprizine studies?
- Recommendations :
- Fit data to sigmoidal curves using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀/IC₅₀ values with 95% confidence intervals.
- For skewed distributions, apply non-parametric tests (e.g., Mann-Whitney U) .
Q. How can researchers validate Quinoprizine’s target engagement in complex biological systems?
- Advanced Techniques :
- Use CRISPR-Cas9 knockouts to confirm target specificity.
- Combine isothermal titration calorimetry (ITC) for binding thermodynamics and cryo-EM for structural insights .
Q. Literature & Peer Review
Q. What frameworks assist in formulating rigorous research questions about Quinoprizine’s mechanisms?
- Frameworks :
- Apply PICO (Population: cell line/animal model; Intervention: Quinoprizine dose; Comparison: control group; Outcome: efficacy/toxicity).
- Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. How should researchers address peer feedback on contradictory findings in Quinoprizine manuscripts?
Eigenschaften
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4/c1-2-28-13-15-29(16-14-28)22-9-7-21(8-10-22)27-24-11-12-26-25-18-20-6-4-3-5-19(20)17-23(24)25/h3-12,17-18H,2,13-16H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVVQTVRBTWGJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC5=CC=CC=C5C=C34 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10921777 | |
Record name | N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10921777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115618-99-0 | |
Record name | Quinoprazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115618990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-(4-Ethylpiperazin-1-yl)phenyl]benzo[g]quinolin-4(1H)-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10921777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.